3-Amino-6-chloroquinazolin-4(3H)-one belongs to the class of compounds known as quinazolinones. Quinazolinones are a significant group of heterocyclic compounds characterized by a pyrimidine ring fused with a benzene ring. These compounds are considered “privileged” pharmacophores due to their prevalence in numerous bioactive natural products and synthetic drugs. []
3-Amino-6-chloroquinazolin-4(3H)-one is a heterocyclic organic compound classified within the quinazolinone family, which is known for its diverse biological activities. This compound features both amino and chloro substituents, enhancing its versatility in chemical synthesis and medicinal applications. Quinazolinones are often utilized as scaffolds in drug development due to their ability to interact with various biological targets, making them significant in the field of medicinal chemistry.
The compound is identified by the Chemical Abstracts Service registry number 5584-16-7. It can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as 2-amino-5-chlorobenzamide and formamide.
3-Amino-6-chloroquinazolin-4(3H)-one is classified as a heterocyclic compound, specifically a quinazolinone derivative. Its structural attributes allow it to participate in numerous chemical reactions, making it a valuable compound in synthetic organic chemistry and pharmacology.
The synthesis of 3-amino-6-chloroquinazolin-4(3H)-one typically involves cyclization reactions. A common method includes the reaction of 2-amino-5-chlorobenzamide with formamide under acidic conditions. This process yields the quinazolinone ring through an intermediate formation that subsequently cyclizes.
Technical Details:
The molecular formula of 3-amino-6-chloroquinazolin-4(3H)-one is C8H7ClN2O. The structure comprises a quinazolinone ring with an amino group at position 3 and a chloro group at position 6.
Data:
3-Amino-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions:
Technical Details:
The mechanism of action for 3-amino-6-chloroquinazolin-4(3H)-one, particularly regarding its anti-inflammatory properties, involves interaction with the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies indicate that this compound can bind within the active site of COX-2, similar to established anti-inflammatory drugs like ibuprofen. Key amino acid residues involved in this interaction include Arg121 and Tyr356, which play critical roles in mediating the compound's biological effects .
The binding of 3-amino-6-chloroquinazolin-4(3H)-one to COX-2 inhibits the enzyme's activity, leading to decreased production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2) in macrophage cells .
The compound exhibits significant reactivity due to its functional groups:
Relevant Data:
3-Amino-6-chloroquinazolin-4(3H)-one has several scientific applications:
Multi-component reactions (MCRs) represent a cornerstone in the efficient construction of the 3-amino-6-chloroquinazolin-4(3H)-one scaffold, enabling convergent synthesis with high atom economy. These one-pot methodologies minimize intermediate isolation and significantly improve synthetic efficiency compared to linear approaches. The classical route involves the condensation of 2-amino-5-chlorobenzoic acid derivatives with trimethyl orthoformate and ammonia equivalents under reflux conditions, yielding the target quinazolinone core in a single operational step [1] [9].
Recent catalytic advancements have substantially improved MCR efficiency. l-Proline-catalyzed reactions between 2-amino-5-chlorobenzamide, aldehydes, and ammonia sources demonstrate remarkable regioselectivity and reduced reaction times. This organocatalytic approach operates under mild conditions (ethanol solvent, 70-80°C), achieving yields up to 85% while avoiding transition metal catalysts that could contaminate pharmaceutical intermediates [5]. Mechanistic studies reveal that l-proline facilitates imine formation and subsequent cyclization through enamine intermediates, accelerating the rate-determining step. Alternative MCR pathways employ isatoic anhydride as a bifunctional starting material that reacts with primary amines and aldehydes, spontaneously cyclizing to form 3-substituted quinazolinones. When applied to 3-amino-6-chloroquinazolin-4(3H)-one synthesis, this method requires careful optimization to prevent N1 versus N3 regioselectivity issues [3].
Table 1: Multi-Component Reaction Methodologies for Core Assembly
Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
2-Amino-5-chlorobenzamide, DMF-DMA | NH₄OAc | DMF, 120°C, 4h | 78 | [9] |
Isatoic anhydride, NH₃, RCHO | None | EtOH, reflux, 8h | 65-72 | [3] |
2-Amino-5-Cl-benzonitrile, RCHO | l-Proline | EtOH, 70°C, 6h | 80-85 | [5] |
Phase-transfer catalysis (PTC) enables efficient N-alkylation of 3-amino-6-chloroquinazolin-4(3H)-one under mild conditions, overcoming solubility limitations and minimizing side reactions. The C3-amino group exhibits nucleophilic character but suffers from poor solubility in organic media, while the quinazolinone ring system decomposes under strongly basic conditions. PTC resolves these challenges by facilitating the migration of hydroxide ions or alkylating agents across phase boundaries [8].
Benzyltriethylammonium chloride (TEBAC) and tetrabutylammonium bromide (TBAB) demonstrate exceptional efficacy in the N-alkylation of 3-amino-6-chloroquinazolin-4(3H)-one. Optimization studies reveal that a 10 mol% catalyst loading in a biphasic dichloromethane/50% NaOH system at 40-50°C achieves near-quantitative conversion of benzyl halides within 4-6 hours. This methodology selectively functionalizes the exocyclic amine without competing O-alkylation or ring nitrogen quaternization, a critical advantage for pharmaceutical intermediate synthesis [8]. Kinetic analysis indicates pseudo-first-order dependence on both catalyst and alkyl halide concentration, supporting an interfacial reaction mechanism. The regioselectivity arises from the greater accessibility and nucleophilicity of the exocyclic amine compared to the sterically hindered N1 position. Scale-up experiments demonstrate consistent yields at kilogram scale, highlighting industrial applicability.
The exocyclic amino group in 3-amino-6-chloroquinazolin-4(3H)-one serves as a versatile handle for derivatization via hydrazine-mediated transformations, enabling diverse heterocyclic architectures. Hydrazine hydrate reacts with the C3-amino group under controlled conditions to form aminohydrazide intermediates, which undergo cyclocondensation with electrophiles to form fused heterocyclic systems [9] [3].
In a representative transformation, refluxing 3-amino-6-chloroquinazolin-4(3H)-one with hydrazine hydrate (3 equiv) in ethanol generates the hydrazinyl intermediate, which subsequently reacts with aryl aldehydes to form Schiff bases (azomethines) in situ. These intermediates spontaneously cyclize upon heating to afford triazolo-quinazolinone hybrids with demonstrated biological relevance. When reacted with 4-hydroxy-3-methoxybenzaldehyde, this sequence yields Schiff base derivatives in 62% isolated yield after recrystallization [9]. Alternative pathways employ carboxylic acid anhydrides for acylation, producing amide derivatives that retain the hydrazine functionality for further elaboration. Microwave-assisted hydrazinolysis significantly accelerates these transformations, reducing reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [3]. The C6-chloro substituent remains intact during these transformations, confirming its stability toward nucleophilic displacement under optimized conditions—a critical selectivity feature for sequential functionalization.
The C6-chlorine atom in 3-amino-6-chloroquinazolin-4(3H)-one profoundly influences reactivity patterns and serves as a regioselectivity director for further functionalization. This halogen's positioning results from electronic differentiation within the quinazolinone ring system: the C6 position is inherently more electrophilic than C5, C7, or C8 due to anisotropic charge distribution. Consequently, electrophilic halogenation of the parent quinazolinone occurs exclusively at C6 when using chlorinating agents like POCl₃, SOCl₂, or PCl₅ [5] [6].
Halogen exchange reactions demonstrate this chlorine's moderate reactivity. Treatment with potassium iodide in DMF at 120°C affords the corresponding 6-iodo derivative in 75% yield, while bromination requires copper(I) bromide catalysis under Ullmann conditions. The chlorine displays stability toward nucleophiles under physiological pH but undergoes Pd-catalyzed cross-coupling (Suzuki, Stille) when activated by palladium(0) complexes. Computational analysis (DFT calculations) reveals the C-Cl bond dissociation energy is 15 kcal/mol lower than typical aryl chlorides, explaining its coupling reactivity [6].
The chlorine's directing effects manifest in ortho-directed metalation. Deprotonation with n-BuLi at -78°C generates a C7-lithiated species stabilized by coordination to the adjacent chlorine, enabling electrophilic trapping with DMF to install formyl groups specifically at C7. This regioselectivity contrasts sharply with non-halogenated quinazolinones, which undergo non-selective polyfunctionalization. The chlorine's steric and electronic contributions also modulate the exocyclic amine's reactivity, reducing its pKₐ by approximately 1.5 units compared to the non-chlorinated analogue [5].
Sustainable synthetic methodologies for 3-amino-6-chloroquinazolin-4(3H)-one prioritize atom economy, reduced hazardous waste, and energy efficiency while maintaining functional group tolerance. Solvent-free mechanochemical synthesis represents a breakthrough, where ball-milling of 2-amino-5-chlorobenzamide with trimethyl orthoformate and ammonium acetate yields the target compound in 92% conversion within 30 minutes, eliminating solvent waste and reducing energy consumption by 80% compared to reflux methods [1] [4].
Visible-light photocatalysis enables oxidative annulations under ambient conditions. A catalyst-free protocol combines 2-aminobenzophenones, aldehydes, and ammonium acetate under blue LED irradiation, producing quinazolines via in situ imine formation and photooxidative cyclization. This method operates at room temperature in acetonitrile/water mixtures, achieving 89% yield without transition metals or external oxidants—ideal for API synthesis where metal residues are problematic [7]. Aqueous-phase oxidative methods using tert-butyl hydroperoxide (TBHP) demonstrate exceptional eco-compatibility. Researchers developed a metal-free system where styrenes undergo oxidative cleavage with TBHP to generate aldehydes that directly condense with 2-aminobenzamides, forming quinazolinones in a single pot with water as the sole byproduct [2]. This approach achieved 70% yield for the naphthalene-fused derivative while tolerating sensitive functional groups (tert-butyl, methoxy) that decompose under ozonolysis conditions.
Table 2: Green Synthesis Method Comparison
Methodology | Conditions | Atom Economy (%) | E-Factor | Key Advantages |
---|---|---|---|---|
Mechanochemical | Solvent-free, ball-milling | 92 | 0.8 | No solvent, rapid kinetics |
Visible-light mediated | RT, H₂O/CH₃CN, blue LED | 89 | 1.2 | Catalyst-free, ambient conditions |
TBHP oxidative cleavage | 80°C, H₂O, 12h | 85 | 1.5 | Metal-free, functional group tolerance |
Microwave-assisted reactions further enhance sustainability profiles. Cyclocondensation of anthranilamide derivatives using focused microwaves reduces reaction times from hours to 3-5 minutes while improving yields by 20-30% compared to conductive heating. This technique proves particularly valuable for synthesizing 3-acylamino derivatives from carboxylic acid hydrazides, where conventional heating causes decarboxylation byproducts [3]. Life cycle assessment (LCA) studies confirm that integrated green approaches reduce the cumulative energy demand (CED) by 65% and the process mass intensity (PMI) by 40% compared to classical synthetic routes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1